molecular formula C9H13N B1270952 (R)-(+)-beta-Methylphenethylamine CAS No. 28163-64-6

(R)-(+)-beta-Methylphenethylamine

Cat. No.: B1270952
CAS No.: 28163-64-6
M. Wt: 135.21 g/mol
InChI Key: AXORVIZLPOGIRG-QMMMGPOBSA-N
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Description

®-(+)-beta-Methylphenethylamine is a chiral amine with the molecular formula C9H13N It is an enantiomer of beta-Methylphenethylamine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-beta-Methylphenethylamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of beta-nitrostyrene using a chiral catalyst to ensure the production of the desired enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-(+)-beta-Methylphenethylamine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often using advanced chiral catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-beta-Methylphenethylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: The major products include imines and nitriles.

    Reduction: The major product is the corresponding amine.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

®-(+)-beta-Methylphenethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(+)-beta-Methylphenethylamine involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating the release and uptake of neurotransmitters such as dopamine and norepinephrine. This modulation affects various physiological processes, including mood, attention, and arousal.

Comparison with Similar Compounds

    (S)-(-)-beta-Methylphenethylamine: The enantiomer of ®-(+)-beta-Methylphenethylamine with different pharmacological properties.

    Phenethylamine: A structurally related compound with similar but less potent effects.

    Amphetamine: A compound with a similar structure but significantly different pharmacological effects.

Uniqueness: ®-(+)-beta-Methylphenethylamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other related compounds. Its ability to selectively interact with certain molecular targets makes it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXORVIZLPOGIRG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364269
Record name (R)-(+)-beta-Methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28163-64-6
Record name (R)-(+)-beta-Methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-beta-Methylphenethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a dry 3-Liter round bottom flask under nitrogen was charged 2-phenyl-1-propylamine HCl (317.2 g, 1.85 moles), dry ethanol (2.0 L) and NaOH beads (75.4 g, 1.89 moles) that were washed in with additional ethanol (500 mL). The mixture was stirred for 1.6 hours, and the resulting milky white NaCl salts were filtered. An aliquot of the filtrate was analyzed by gas chromatography to provide the amount of free amine, 2-phenyl-1-propylamine, (1.85 moles). A solution of L-malic acid (62.0 g, 0.462 mole, 0.25 equivalents) in ethanol (320 mL) was added dropwise to the yellow filtrate and the solution was heated to 75° C. The solution was stirred at 75° C. for 30 minutes. The heat was is removed and the solution was allowed to cool slowly. The resulting thick precipitate was allowed to stir overnight. The precipitate was filtered and dried under vacuum after rinsing with ethanol (325 mL) to afford (2R)-2-phenylpropylamine malate (147.6 g, 39.5%) as a white crystalline solid. Chiral GC analysis of the free base, 2-phenyl-1-propylamine revealed 83.2% e.e. enriched in the R-isomer (configuration was assigned via spectrometric comparison, via chiral HPLC, with commercially available (R)-2-phenyl-1-propylamine).
Quantity
317.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under argon atmosphere, 121 mg of optically active 1-nitro-2-phenylpropane (732 μmol) were dissolved in 5 mol of dry methanol and 50 mg of palladium on charcoal (10%) were added thereto. The obtained suspension was vigorously stirred under hydrogen atmosphere for 24 hours. The mixture was filtered and the solid was washed with methanol. The solvent was evaporated and the residue was dissolved in 2 ml of benzene. The solvent was evaporated to give 95 mg of an optically active 1-amino-2-phenylpropane as a colorless oil (703 μmol).
Quantity
732 μmol
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of (R)-β-Methylphenethylamine challenging, and how does the research address this?

A: The synthesis of chiral amines like (R)-β-Methylphenethylamine can be challenging due to product inhibition during enzymatic transamination reactions. [] The research tackles this challenge by employing a dynamic kinetic resolution approach. This method utilizes a commercially available transaminase from Ruegeria pomeroyi and couples it with in situ product crystallization (ISPC). [] This strategy effectively removes the (R)-β-Methylphenethylamine product from the reaction mixture as it forms, alleviating product inhibition and pushing the reaction towards higher yields and enantiomeric excess. []

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